
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate is a chemical compound with the molecular formula C12H17BrN4O2. It is known for its role as a pharmaceutical intermediate, particularly in the synthesis of anticancer drugs such as Lorlatinib . This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a tert-butyl carbamate group.
Vorbereitungsmethoden
The synthesis of tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of 3-cyano-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Lorlatinib, the compound contributes to the formation of the drug’s core structure, which targets specific molecular pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate can be compared with other similar compounds such as:
5-Amino-pyrazoles: These compounds are also used as intermediates in the synthesis of heterocyclic compounds and have various biological activities.
Pyrazole derivatives: These include a wide range of compounds with applications in medicinal chemistry, agrochemicals, and materials science.
The uniqueness of this compound lies in its specific structure, which makes it particularly suitable for the synthesis of Lorlatinib and other related pharmaceuticals .
Eigenschaften
Molekularformel |
C11H16N4O2 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
tert-butyl N-[(3-cyano-1H-pyrazol-5-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15(4)7-9-5-8(6-12)13-14-9/h5H,7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
CGJJMTWTDAFWQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=NN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


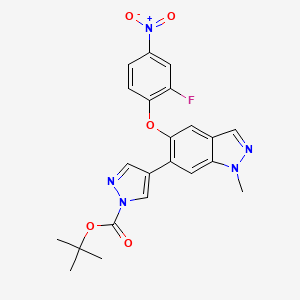
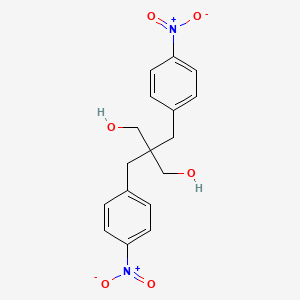
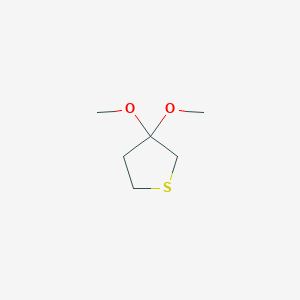

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
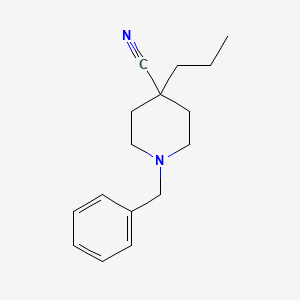
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
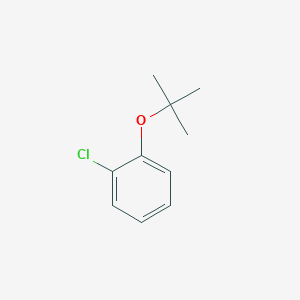
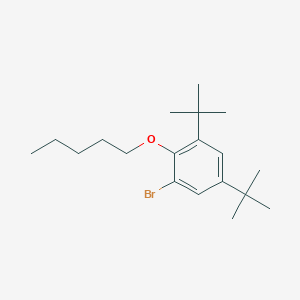

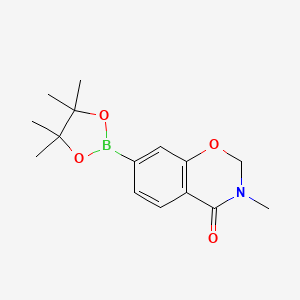
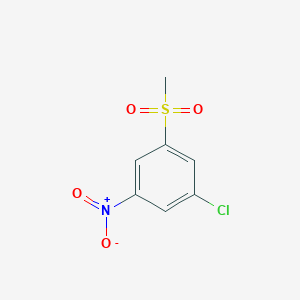
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
